molecular formula C17H17FO3 B14423741 1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one CAS No. 85524-87-4

1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B14423741
CAS No.: 85524-87-4
M. Wt: 288.31 g/mol
InChI Key: QJKBLUPGJYMUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one is a synthetic organic compound It is characterized by the presence of methoxy groups, a methyl group, and a fluorophenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4,5-dimethoxy-2-methylbenzene and 4-fluorobenzaldehyde.

    Condensation Reaction: The two starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromium trioxide to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and oxidation reactions.

    Catalysts: Employing catalysts to increase the efficiency and yield of the reactions.

    Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The methoxy and fluorophenyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or other proteins in biological systems.

    Pathways: It may influence various biochemical pathways, leading to its observed effects. For example, it could inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxyphenyl)-2-(4-fluorophenyl)ethan-1-one: Lacks the additional methoxy and methyl groups.

    1-(4,5-Dimethoxyphenyl)-2-(4-fluorophenyl)ethan-1-one: Lacks the methyl group.

    1-(4,5-Dimethoxy-2-methylphenyl)-2-phenylethan-1-one: Lacks the fluorine atom.

Uniqueness

1-(4,5-Dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethan-1-one is unique due to the combination of methoxy, methyl, and fluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

85524-87-4

Molecular Formula

C17H17FO3

Molecular Weight

288.31 g/mol

IUPAC Name

1-(4,5-dimethoxy-2-methylphenyl)-2-(4-fluorophenyl)ethanone

InChI

InChI=1S/C17H17FO3/c1-11-8-16(20-2)17(21-3)10-14(11)15(19)9-12-4-6-13(18)7-5-12/h4-8,10H,9H2,1-3H3

InChI Key

QJKBLUPGJYMUFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)CC2=CC=C(C=C2)F)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.